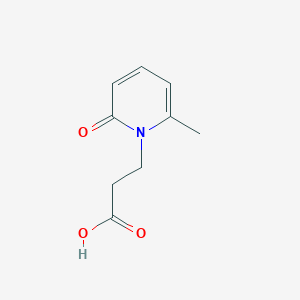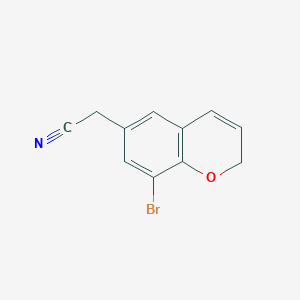
2-(8-Brom-2H-chromen-6-yl)acetonitril
Übersicht
Beschreibung
2-(8-bromo-2H-chromen-6-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(8-bromo-2H-chromen-6-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-bromo-2H-chromen-6-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Mittel
Coumarin-Derivate, die Pyrazolo[1,5-a]pyrimidin, Tetrazolo[1,5-a]pyrimidin, Imidazo[1,2-a]pyrimidin, Pyrazolo[3,4-d]pyrimidin, 1,3,4-Thiadiazole und Thiazole enthalten, wurden aus 6-Brom-3-(3-(Dimethylamino)acryloyl)-2H-chromen-2-on synthetisiert . Diese Verbindungen haben eine vielversprechende Antitumoraktivität gegen Leberkarzinom (HEPG2-1) gezeigt, was sie zu potenziellen Antiproliferationsmitteln macht .
Synthese von heterocyclischen Systemen
3-(Bromoacetyl)cumarine wurden als vielseitige Bausteine bei der Herstellung kritischer polyfunktionalisierter heterocyclischer Systeme eingesetzt . Sie wurden zur Synthese einer Vielzahl von fünf- und sechsgliedrigen heterocyclischen Systemen wie Thiophenen, Imidazolen, Pyrazolen, Thiazolen, Triazolen, Pyranen, Pyridinen, Thiadiazinen sowie kondensierten heterocyclischen Systemen verwendet .
Biologische Anwendungen
Coumarin-Derivate, einschließlich 3-(Bromoacetyl)coumarin, wurden als Träger vielfältiger pharmakologischer und biologischer Aktivitäten gefunden . Dazu gehören antikoagulierende, antibiotische, antiembolische, antioxidative und antiischämische Aktivitäten .
Chemosensoren
Polyfunktionale Coumarin-Plattformen, einschließlich 3-(Bromoacetyl)coumarinen, wurden zur Entwicklung von Chemosensoren für die Multianalytdetektion verwendet, z. B. für verschiedene bioaktive Elemente und verschiedene Umweltverschmutzer .
Arzneimittelforschung
3-(Bromoacetyl)coumarin und seine Derivate sind wichtige Bestandteile in der Arzneimittelforschung aufgrund ihrer biologischen Aktivitäten wie antiproliferativer und antimikrobieller Aktivitäten . Sie sind auch vielversprechende Inhibitoren von Typ-2-Diabetes mellitus .
Synthese von bioaktiven heterocyclischen Gerüsten
3-(Bromoacetyl)coumarin und seine Derivate sind eine prominente Strukturklasse bei der Synthese verschiedener bioaktiver heterocyclischer Gerüste . Sie wurden zur Synthese von Verbindungen verwendet, die den Benzopyran-2-on-Kern enthalten, der an Position 3 mit verschiedenen bioisosteren Einheiten substituiert ist .
Eigenschaften
IUPAC Name |
2-(8-bromo-2H-chromen-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUJJXVWQQWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274016 | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-88-0 | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


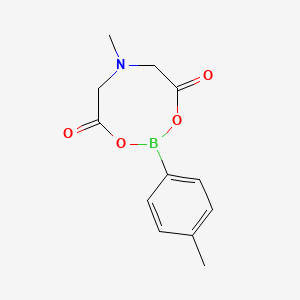
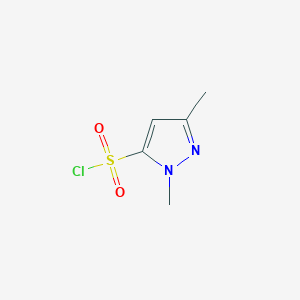




![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)
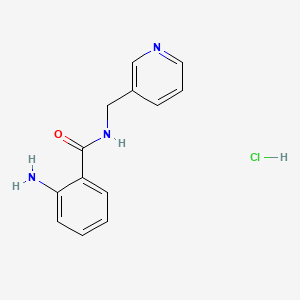

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)
